2-Iodo-4-methoxybenzamide
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Overview
Description
2-Iodo-4-methoxybenzamide is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an iodine atom and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxybenzamide typically involves the iodination of 4-methoxybenzamide. One common method is the reaction of 4-methoxybenzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the methoxy group to a carboxylic acid.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2-azido-4-methoxybenzamide or 2-cyano-4-methoxybenzamide can be obtained.
Oxidation Products: Oxidation of the methoxy group can yield 2-iodo-4-carboxybenzamide.
Scientific Research Applications
2-Iodo-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxybenzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Iodo-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Bromo-4-methoxybenzamide: Similar structure but with a bromine atom instead of an iodine atom.
4-Methoxybenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Iodo-4-methoxybenzamide is unique due to the presence of both an iodine atom and a methoxy group, which confer distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it valuable in medicinal chemistry and material science applications.
Biological Activity
2-Iodo-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈INO₂, with a molecular weight of 277.06 g/mol. The compound features an iodine atom and a methoxy group attached to a benzene ring, which influence its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as A-549 (lung cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines are reported to be in the range of 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The anticancer effects are attributed to the compound's ability to modulate key signaling pathways involved in cell proliferation and survival. It may act as an inhibitor of specific enzymes or receptors that are overexpressed in tumors, thereby limiting tumor growth . Additionally, the iodine atom enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and increasing its bioavailability.
Case Study 1: Preclinical Evaluation
A preclinical study evaluated the effects of this compound on melanoma cells. The results showed significant binding affinity to melanin-expressing cells, suggesting its potential use in targeted therapies for melanoma treatment. The compound was administered in vivo using a mouse model, where it demonstrated effective localization in tumor tissues .
Case Study 2: Sigma Receptor Binding
Another study focused on the binding characteristics of related iodobenzamides to sigma receptors, which are often overexpressed in various cancers. The findings indicated that similar compounds could selectively target cancer cells via sigma receptor-mediated pathways, providing a rationale for further development of this compound as a targeted therapeutic agent .
Summary of Findings
The table below summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-iodo-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRMZBZJBYUISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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